![molecular formula C11H14N2O B2846653 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 1455358-06-1](/img/structure/B2846653.png)

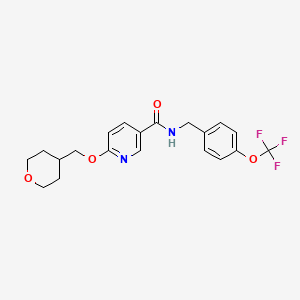

2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-” is a derivative of pyrrolo[2,3-b]pyridine . It’s a class of compounds that have shown potential in various biological activities .

Synthesis Analysis

The synthesis of 3-substituted 1H-pyrrolo [2,3-b]pyridin-2 (3H)-one derivatives has been reported to proceed via an unusual rearrangement . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo [2,3-b]pyridin-2 (3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2 (1H)-one derivatives through cycloaddition–ring expansion .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point was found to be between 209–211 ℃ .Scientific Research Applications

1. Reagent in Cycloaddition Processes

(Cicchi & Brandi, 2012) discuss a related compound used as a 1,3-dipole in cycloaddition processes, contributing to the synthesis of pyrrolidine derivatives. This highlights the compound's role in facilitating complex chemical reactions.

2. Spectroscopic Characterization and Non-Linear Optical Response

(Singh et al., 2015) synthesized and characterized pyrrole tosylhydrazones, indicating their potential in spectroscopic techniques and their non-linear optical (NLO) response. These properties are significant in materials science and photonics.

3. Synthesis of Novel Polyimides

(Zhang et al., 2005) elaborates on the synthesis of novel polyimides using a compound containing a pyridine unit. This showcases the use of such compounds in creating materials with exceptional thermal and thermooxidative stability.

4. Reactivity Towards N-heteroaromatic Compounds

(Borowski et al., 2003) investigate the reactivity of a bis(dihydrogen) complex with pyridine and pyrrole, demonstrating the compound's potential in regioselective hydrogenation processes, essential in organic synthesis.

5. Structural Analysis in Crystallography

(Chinnakali et al., 2007) describe the crystal structure of a related compound, highlighting its significance in understanding molecular conformations and interactions in solid-state chemistry.

6. Application in Metal-Organic Frameworks

(Ghosh & Bharadwaj, 2005) used pyridine-2,6-dicarboxylic acid in forming a metal-organic framework, indicating the potential application of related compounds in creating complex structures with unique properties.

Mechanism of Action

Target of Action

The primary targets of 1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact on bioavailability.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Properties

IUPAC Name |

1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMRNCFOTBJUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)

![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)

![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)

![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)